molecular formula C6H12O3 B13139014 DL-Rhodinose

DL-Rhodinose

Cat. No.: B13139014
M. Wt: 132.16 g/mol
InChI Key: XXIHHRIZGBRENI-UHFFFAOYSA-N
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Description

DL-Rhodinose: is a sugar molecule, specifically a deoxy sugar, which means it lacks one or more hydroxyl groups compared to regular sugars. It is a stereoisomer of L-Rhodinose, meaning it has the same molecular formula but a different spatial arrangement of atoms. This compound is found in various natural products and has significant biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Rhodinose typically involves the following steps:

    Starting Material: The synthesis often begins with a readily available sugar, such as D-glucose.

    Deoxygenation: The hydroxyl groups at specific positions are selectively removed. This can be achieved using reagents like hydrazine or through catalytic hydrogenation.

    Stereochemical Control: Ensuring the correct stereochemistry is crucial.

Industrial Production Methods

Industrial production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

DL-Rhodinose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated sugars.

Scientific Research Applications

Chemistry

DL-Rhodinose is used as a model compound in studying glycosidic bond formation and cleavage. It helps in understanding the mechanisms of glycosylation reactions, which are crucial in the synthesis of complex carbohydrates .

Biology

In biological research, this compound is used to study the role of sugars in cellular processes. It is particularly useful in investigating the interactions between sugars and proteins, which are essential for cell signaling and metabolism .

Medicine

Its unique structure allows it to interact with specific biological targets, making it a valuable compound in drug discovery .

Industry

In the industrial sector, this compound is used in the synthesis of various fine chemicals and pharmaceuticals. Its ability to undergo specific chemical reactions makes it a versatile building block in chemical manufacturing .

Mechanism of Action

DL-Rhodinose exerts its effects through its interactions with specific molecular targets. These interactions often involve the formation of glycosidic bonds with proteins or other sugars. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which allows it to interact with a distinct set of biological targets. This makes it particularly valuable in research and industrial applications where stereospecific interactions are crucial .

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

4,5-dihydroxyhexanal

InChI

InChI=1S/C6H12O3/c1-5(8)6(9)3-2-4-7/h4-6,8-9H,2-3H2,1H3

InChI Key

XXIHHRIZGBRENI-UHFFFAOYSA-N

Canonical SMILES

CC(C(CCC=O)O)O

Origin of Product

United States

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